molecular formula C15H18N2 B1491246 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098132-18-2

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1491246
CAS No.: 2098132-18-2
M. Wt: 226.32 g/mol
InChI Key: FFVAWTYBWZRYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a chemical scaffold of high interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure comprising a partially saturated cyclohexene ring and an indazole heterocycle, a core motif recognized for its diverse biological potential . The tetrahydroindazole (4,5,6,7-tetrahydro-1H-indazole) structure is a privileged scaffold in drug discovery . Researchers utilize this and related structures as key intermediates for developing novel therapeutic agents. Compounds based on the tetrahydroindazole core have been investigated as positive allosteric modulators for ion channel targets like the AMPA receptor , and various derivatives have demonstrated potential in numerous other therapeutic areas, underscoring the versatility of this chemical class . The specific substitution pattern with an ethyl group at the N1 position and a phenyl ring at the C3 position makes this compound a valuable building block for structure-activity relationship (SAR) studies and for further chemical functionalization to explore biological activity and optimize drug-like properties. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethyl-3-phenyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVAWTYBWZRYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound belonging to the indazole family, featuring a benzene ring and a pyrazole ring. It is recognized for its diverse biological activities and potential pharmaceutical applications. Research indicates that this compound exhibits significant anticancer and anti-inflammatory activity.

Scientific Research Applications

This compound has roles in various biochemical reactions, interacting with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies also indicate that the compound has favorable pharmacokinetic properties with good oral bioavailability and tissue distribution.

Anticancer Properties

This compound exhibits anticancer activity, shown to inhibit the proliferation of various neoplastic cell lines by inducing cell cycle arrest in the G0–G1 phase.

Case Study: In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cancer types.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages.

Table: Anti-inflammatory Activity Comparison

Key InteractionsDescription
COX Inhibition Reduces inflammatory mediators.
Cell Cycle Regulation Induces G0–G1 phase arrest in cancer cells.
Dopamine Receptor Modulation Potentially enhances dopaminergic signaling.

Sigma-2 Receptor Ligands

Tetrahydroindazole compounds have been developed that are highly potent and selective for the sigma-2 receptor, which plays roles in diseases, including CNS disorders and cancer . Several members of this compound series possess promising characteristics for further development of useful chemical probes or drug discovery leads .

Antimicrobial Activity

Thiophene derivatives, while structurally different from indazole, showcase antimicrobial activity against various microbial infections .

Parkinson's Disease

Studies involving related compounds, such as 1 H-pyrazolo[4,3-b]pyridine, have shown efficacy against Parkinson’s disease in rodent models .

HCV Drug Discovery

Mechanism of Action

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is structurally similar to other indazole derivatives, such as 1-phenyl-4,5,6,7-tetrahydro-1H-indazole. the presence of the ethyl group at the 1-position provides unique chemical and biological properties that distinguish it from its counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroindazole scaffold is highly modular, with substituent variations significantly altering biological activity, solubility, and stability. Below is a comparative analysis of structurally related compounds:

Structural Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole 1-Ethyl, 3-Phenyl 226.29 Intermediate in drug synthesis; moderate lipophilicity
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole 1-(4-Nitrophenyl), 3-(CF₃) 353.25 High electronegativity; potential kinase inhibitor
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole 3-Isopropyl 164.25 Antimicrobial activity; coordination with metal ions
2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) 2-(4-Fluorophenyl), 3-Methyl 216.27 Moderate antioxidant activity (DPPH assay)
7-Isopropyl-4-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole (PMP) 1-Phenyl, 4-Methyl, 7-Isopropyl 256.35 Corrosion inhibitor; Langmuir adsorption model

Physicochemical Properties

  • Lipophilicity: The ethyl and phenyl groups in the target compound increase logP compared to analogues with polar groups (e.g., –NO₂ or –CF₃) .
  • Thermal Stability : Derivatives like 3-chloro-4,5,6,7-tetrahydro-1H-indazole exhibit higher melting points (157.14°C) due to halogen-induced crystal packing .

Crystallographic and Computational Insights

  • Crystal Packing : The ethyl group in the target compound likely induces less steric hindrance than bulkier substituents (e.g., isopropyl), favoring planar molecular arrangements .
  • DFT Studies: Electron-withdrawing groups (–CF₃, –NO₂) increase electrophilicity, enhancing interactions with biological targets or metal surfaces .

Biological Activity

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities and potential pharmaceutical applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes a benzene ring and a pyrazole ring. Its molecular formula is C15H18N2C_{15}H_{18}N_2 with a molecular weight of 242.32 g/mol. The compound is characterized by the following structural identifiers:

PropertyValue
IUPAC Name1-ethyl-3-phenyl-4,5,6,7-tetrahydroindazole
InChIInChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
InChI KeyFFVAWTYBWZRYSV-UHFFFAOYSA-N

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various neoplastic cell lines by inducing cell cycle arrest in the G0–G1 phase. Notably, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .

Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cancer types .

2. Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages.

Table: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%) at 10 µM
1-Ethyl-3-phenyl-tetrahydroindazole49%
Aspirin60%
Ibuprofen55%

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective properties as well. The compound has been studied for its effects on dopamine receptors and shows promise as a selective D3 dopamine receptor agonist, which may have implications for treating neurodegenerative diseases .

The molecular mechanism involves binding to specific biomolecules such as COX enzymes and matrix metalloproteinases (MMPs), inhibiting their activity. This interaction leads to downstream effects on signaling pathways associated with inflammation and tumor growth.

Key Interactions:

  • COX Inhibition : Reduces inflammatory mediators.
  • Cell Cycle Regulation : Induces G0–G1 phase arrest in cancer cells.
  • Dopamine Receptor Modulation : Potentially enhances dopaminergic signaling.

Metabolism and Pharmacokinetics

The metabolism of 1-ethyl-3-phenyl-tetrahydroindazole primarily occurs in the liver via cytochrome P450 enzymes. Studies indicate that it has favorable pharmacokinetic properties with good oral bioavailability and tissue distribution.

Dosage Effects in Animal Models:
In animal studies, lower doses exhibited therapeutic effects with minimal toxicity. Higher doses were associated with increased efficacy but also higher toxicity levels .

Preparation Methods

General Synthetic Strategy for Tetrahydroindazoles

The synthesis of tetrahydroindazole derivatives typically starts from commercially available cyclic ketone precursors such as 1,4-dioxaspiro[4.5]decan-8-one . The key steps involve:

This general approach has been validated with yields ranging from 68% to 84% for intermediate steps and variable yields for final reductive amination products.

Specific Preparation of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

While direct literature specifically naming "this compound" is limited, the compound fits within the synthetic frameworks described for N-substituted tetrahydroindazoles:

  • Starting Material: 1,4-dioxaspiro[4.5]decan-8-one (1)
  • Acylation: Reaction with diethyl oxalate using LDA at −78 °C to afford keto-ester intermediate (2).
  • Cyclization: Treatment with phenylhydrazine (instead of propylhydrazine) to introduce the phenyl group at the 3-position, yielding tetrahydroindazole intermediate (3).
  • Hydrolysis: Ester hydrolysis to carboxylic acid (4).
  • Amide Formation: Coupling of acid (4) with ethylamine to introduce the ethyl group at the N-1 position, yielding amide intermediate (5).
  • Ketal Deprotection: Acidic removal of ketal protecting group.
  • Reductive Amination: Final reductive amination step to stabilize the ethyl substitution at N-1.

This synthetic route is consistent with methods used for related compounds and allows for the introduction of ethyl and phenyl groups at the N-1 and C-3 positions respectively.

Alternative and Supporting Synthetic Routes

  • Hydrazide Coupling in Water: A novel two-step synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide derivatives involves coupling hydrazides with aromatic aldehydes in aqueous media at ambient temperature. This green chemistry approach offers flexibility in reaction time and yields and could be adapted for preparing phenyl-substituted tetrahydroindazoles.

  • Modified Aldol Condensation and Hydrazine Cyclization: Multi-substituted tetrahydroindazoles have been synthesized via aldol condensation of diketones with aldehydes, followed by cyclization with hydrazine hydrate in methanol under reflux. This method yields tetrahydro-1H-indazole derivatives with various substitutions, including phenyl groups, with yields around 65% for the final step.

Data Table: Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
Acylation Diethyl oxalate, LDA, −78 °C Keto-ester intermediate (2) 68
Cyclization Phenylhydrazine (or propylhydrazine) Tetrahydroindazole (3) 82
Ester Hydrolysis Aqueous acid/base Carboxylic acid (4) 84
Amide Coupling Ethylamine or dimethylamine Amide intermediate (5) Variable
Ketal Deprotection 3N HCl Deprotected ketone High
Reductive Amination Various amines, reductive conditions Final tetrahydroindazole derivative Variable
Hydrazide Coupling (Alternative) Hydrazide + aromatic aldehydes, water, RT Arylmethylene tetrahydroindazole Good
Aldol Condensation + Cyclization Aldehydes + diketones, hydrazine hydrate, reflux Multi-substituted tetrahydroindazole ~65

Research Findings and Analysis

  • The choice of hydrazine derivative is critical for introducing the desired substitution at the 3-position of the indazole ring. Phenylhydrazine is preferred for 3-phenyl substitution.
  • Reductive amination allows for flexible N-1 substitution, enabling the introduction of an ethyl group to form 1-ethyl derivatives.
  • The use of protecting groups such as ketals is essential to control reactivity during multi-step synthesis.
  • The aqueous hydrazide coupling method offers an environmentally friendly alternative with mild conditions and good yields.
  • Yields vary depending on the substituents and reaction conditions but generally remain high for key steps, ensuring practical scalability.
  • Analytical techniques such as UPLC/MS and preparative HPLC are employed for purification and quantification during synthesis.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?

  • Methodology : Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) and reductive cyclization are commonly used. For example, reductive cyclization of nitroalkenes or hydrazine derivatives under hydrogenation conditions can yield the tetrahydroindazole scaffold. Optimization involves adjusting catalyst loading (e.g., Pd/C or Raney Ni), solvent polarity (ethanol or THF), and temperature (80–120°C) to improve yield and purity .
  • Key Challenges : Competing side reactions (e.g., over-reduction of intermediates) require careful monitoring via TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis : Use 1^1H/13^13C NMR to verify substituent positions (e.g., ethyl and phenyl groups). IR spectroscopy identifies functional groups like C-N bonds (stretching at ~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C15H18N2C_{15}H_{18}N_2) .

Advanced Research Questions

Q. What role does this compound play in corrosion inhibition, and how can its adsorption mechanisms be modeled?

  • Methodology :

  • Electrochemical studies : Perform polarization curves and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1M HCl) to determine inhibition efficiency. Compare with derivatives like 7-isopropyl-4-methyl analogs, which show >90% efficiency at 103^{-3} M .
  • Theoretical modeling : Use density functional theory (DFT) to calculate electron density profiles and adsorption energies. Monte Carlo simulations predict optimal spatial configurations on metal surfaces (e.g., Langmuir isotherm adherence) .

Q. How do coordination complexes of this compound interact with biological targets, such as enzymes or microbial systems?

  • Methodology :

  • Coordination chemistry : Synthesize Cu(II), Co(II), or Ag(I) complexes and characterize via UV-Vis (d-d transitions) and cyclic voltammetry. Antimicrobial assays (e.g., MIC against E. coli or S. aureus) evaluate bioactivity .
  • Enzyme inhibition : Test inhibition of alcohol dehydrogenase (ADH) or cyclooxygenase (COX) using spectrophotometric assays (e.g., NADH depletion at 340 nm). Structure-activity relationships (SAR) link substituents (e.g., ethyl vs. phenyl groups) to potency .

Q. What strategies are effective for derivatizing the indazole core to enhance pharmacological properties?

  • Methodology :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CN, -CF3_3) at the 3-position via nucleophilic substitution or cross-coupling. For example, 3-trifluoromethyl analogs show improved metabolic stability .
  • Biological evaluation : Screen derivatives for anti-inflammatory activity (e.g., COX-2 inhibition) or cytotoxicity (MTT assays on cancer cell lines). Compare with reference compounds like 4,5,6,7-tetrahydroindazole-5-carboxylic acids .

Data Contradictions and Resolution

  • Synthetic Yields : Variations in reported yields (e.g., 50–85%) may arise from solvent purity or catalyst deactivation. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
  • Biological Activity : Discrepancies in antimicrobial potency between studies could reflect differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.